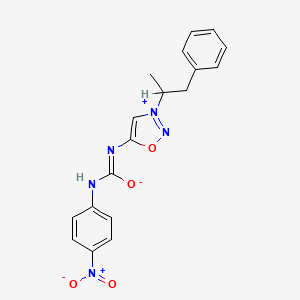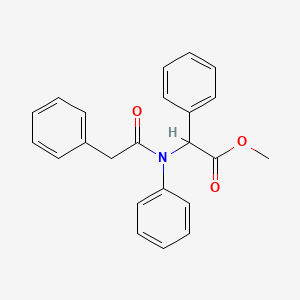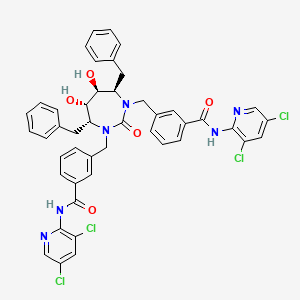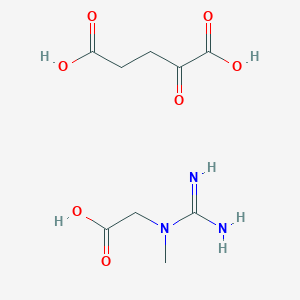
Dapagliflozin diproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dapagliflozin diproline is a compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is primarily used in the treatment of type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine. This compound has also shown potential benefits in treating heart failure and chronic kidney disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dapagliflozin involves several steps, starting from commercially available raw materials. One common method involves the hydrolysis of an acetylated dapagliflozin intermediate in the presence of an amine base . Another approach includes the enantioselective deethylation of dapagliflozin to produce its metabolites .
Industrial Production Methods
Industrial production of dapagliflozin typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrolysis, purification, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dapagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active metabolites .
Common Reagents and Conditions
Common reagents used in the synthesis and transformation of dapagliflozin include activated manganese dioxide (MnO2) for oxidation and sodium bicarbonate (NaHCO3) for neutralization . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the chemical reactions of dapagliflozin include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin. These metabolites have similar biochemical and pharmacological actions as the parent compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Dapagliflozin diproline exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) located in the proximal tubule of the nephron. This inhibition reduces glucose reabsorption in the kidneys, leading to increased glucose excretion through urine. Additionally, dapagliflozin reduces sodium reabsorption, which can lower blood pressure and improve cardiovascular outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Empagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Canagliflozin: Also an SGLT2 inhibitor, used for managing type 2 diabetes. It shares similar mechanisms of action but may have different safety profiles.
Ertugliflozin: Another member of the SGLT2 inhibitor class, used for glycemic control in diabetes patients.
Uniqueness of Dapagliflozin Diproline
This compound is unique due to its specific molecular structure, which allows for effective inhibition of SGLT2. It has shown significant benefits in reducing the risk of cardiovascular events and improving renal outcomes, making it a valuable addition to the treatment options for diabetes and related conditions .
Eigenschaften
CAS-Nummer |
960404-62-0 |
|---|---|
Molekularformel |
C31H43ClN2O10 |
Molekulargewicht |
639.1 g/mol |
IUPAC-Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H25ClO6.2C5H9NO2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;2*7-5(8)4-2-1-3-6-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;2*4,6H,1-3H2,(H,7,8)/t17-,18-,19+,20-,21+;2*4-/m100/s1 |
InChI-Schlüssel |
SAKQQYWVEGDWOE-UFLUWJSBSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


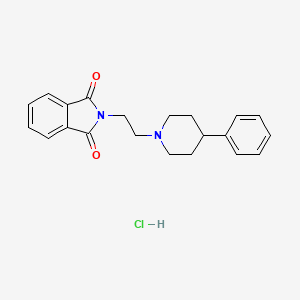
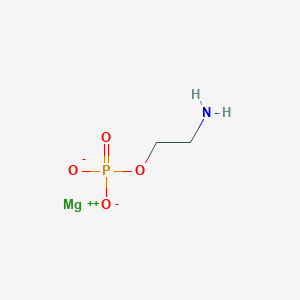



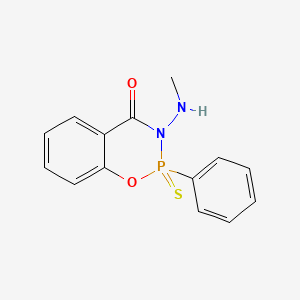
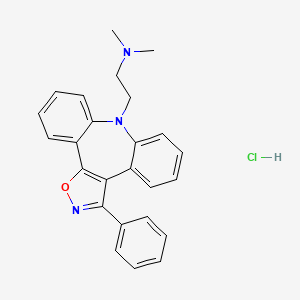
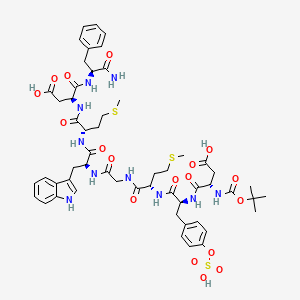

![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
